Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate
Description
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at position 3 and an amino-ester functional group. The molecule consists of a butanoate backbone with an amino group at the 4-position and a 3-methylthiophen-2-yl substituent.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-14-10(7)8(11)3-4-9(12)13-2/h5-6,8H,3-4,11H2,1-2H3 |
InChI Key |
SHNPHEDRFPSHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate
Detailed Synthetic Route
Starting Materials and Key Intermediates
- 3-Methylthiophene-2-yl halide : Typically a brominated or iodinated derivative at the 2-position of 3-methylthiophene, serving as the electrophilic partner.
- 4-Aminobutanoate or protected amine derivatives : The nucleophilic component, which can be introduced as a protected amine or as an alkylated intermediate.
- Methyl butanoate or its derivatives : The ester backbone, which can be functionalized at the 4-position.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Aminoalkyl precursor + 3-methylthiophene-2-yl bromide, K2CO3, TBAB, CH3CN, 0 °C to rt, 16 h | Formation of 4-(3-methylthiophen-2-yl)butanoate intermediate |
| 2 | Esterification | Methylation agents (e.g., methyl iodide or diazomethane) or use of methyl ester starting material | Conversion to methyl ester form |
| 3 | Amino group protection/deprotection (if applicable) | Acetylation or hydrazinolysis depending on protecting groups | Free amino group or protected amino derivative |
This synthetic scheme is adapted from protocols used in the preparation of similar 4-substituted butanoic acid derivatives bearing heteroaryl groups and amino functionalities.
Alternative Synthetic Approaches
Use of N-Benzylamide Intermediates : Some protocols employ N-benzylamide intermediates that undergo alkylation with halogenated precursors followed by hydrazinolysis to yield free amines.
Hydrazinolysis and Acetylation : Hydrazinolysis of protected amides can liberate the free amino group, which can be subsequently acetylated to form acetamidobutanoate derivatives if desired.
Cyclization and Ammonolysis : In related compounds, ammonolysis under alkaline conditions followed by cyclization using bases such as potassium tert-butoxide or potassium carbonate has been reported, though this is more common in isoindolinone derivatives rather than thiophene-substituted butanoates.
Analysis of Preparation Methods
Reaction Efficiency and Yields
- The nucleophilic substitution step typically proceeds with moderate to high yields (60–85%) depending on the purity of reagents and reaction conditions.
- Esterification yields are generally high (>90%) when using optimized methylation conditions.
- Protection and deprotection steps may reduce overall yield but are crucial for selectivity and stability.
Reagent and Condition Optimization
- Use of phase transfer catalysts such as TBAB enhances reaction rates and yields in nucleophilic substitution.
- Mild temperatures (0 °C to room temperature) prevent side reactions and decomposition.
- Dry solvents and inert atmosphere (argon) are recommended to avoid hydrolysis and oxidation.
Purity and Characterization
- The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
- Analytical data confirm the presence of the methyl ester, amino group, and 3-methylthiophene moiety.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Nucleophilic substitution | 3-methylthiophene-2-yl bromide, K2CO3, TBAB, CH3CN, 0 °C → rt, 16 h | Phase transfer catalysis improves yield | 60–85 |
| Esterification | Methyl iodide or methanol reflux | Conversion to methyl ester | >90 |
| Amino group manipulation | Hydrazinolysis, acetylation (optional) | Protects or liberates amino group | Variable |
| Purification | Silica gel chromatography | Ensures compound purity | — |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate (CAS 1218309-91-1)
- Structural Differences : The chlorine atom at position 5 of the thiophene ring replaces the methyl group in the target compound.
- Molecular Effects: Electronic Effects: Chlorine is electron-withdrawing, reducing electron density on the thiophene ring compared to the electron-donating methyl group. This may alter reactivity in electrophilic substitution reactions or interactions with biological targets. Lipophilicity: The chloro substituent increases molecular weight (233.72 vs. ~229.3 for the methyl analog) and may enhance lipophilicity (ClogP ≈ 1.8 vs.
- Synthetic Considerations : Chlorinated thiophenes often require halogenation steps, which may involve harsher reagents (e.g., Cl₂ or SO₂Cl₂) compared to methyl group introductions (e.g., Friedel-Crafts alkylation).
Phenyl vs. Thiophene Backbone Analogs
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2)
- Structural Differences : D1 and D2 replace the thiophene ring with a 3,4-dimethoxyphenyl or 3,4-dihydroxyphenyl group, respectively.
- Key Comparisons :
- Aromaticity and Reactivity : Thiophene’s sulfur atom contributes to π-electron delocalization, making it more reactive toward electrophiles than benzene derivatives.
- Solubility : D2’s dihydroxy groups increase polarity, enhancing water solubility compared to the thiophene-based compound. D1’s methoxy groups offer moderate polarity, similar to the methylthiophene analog .
- Biological Implications : Thiophene-containing compounds may exhibit unique binding interactions (e.g., via sulfur’s lone pairs) in enzyme active sites compared to phenyl analogs.
Functional Group Variations
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a)
- Structural Differences: Incorporates a cyano group (C≡N) and a methoxyphenylamino substituent, replacing the methylthiophene and amino groups.
- The methoxyphenylamino group introduces hydrogen-bonding capability, similar to the amino group in the target compound .
- Synthetic Routes : Requires nitrile formation (e.g., via Rosenmund-von Braun reaction) and amination steps, contrasting with the thiophene alkylation used for the target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate | C₁₀H₁₅NO₂S | 3-methylthiophen-2-yl | ~229.3 | Amino, ester, thiophene | Moderate lipophilicity, aromatic |
| Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate | C₉H₁₂ClNO₂S | 5-chlorothiophen-2-yl | 233.72 | Amino, ester, chlorothiophene | Higher lipophilicity, EWG |
| Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) | C₁₃H₁₈O₄ | 3,4-dimethoxyphenyl | 250.28 | Ester, methoxy | Moderate polarity |
| Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate | C₂₁H₂₁N₃O₃ | 3-cyanophenyl, 4-methoxyphenylamino | 363.41 | Cyano, ester, amino, methoxy | High polarity, metabolic stability |
Research Findings and Implications
- Thiophene vs.
- Substituent Effects : Electron-donating groups (e.g., methyl) enhance thiophene’s aromatic stability, while electron-withdrawing groups (e.g., Cl, CN) may improve electrophilic reactivity or metabolic resistance.
- Synthetic Accessibility : Methylthiophene derivatives can be synthesized via milder alkylation methods compared to halogenated or nitrile-containing analogs, which require additional functionalization steps .
Biological Activity
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Imparts basicity and potential for hydrogen bonding.
- Ester Group : Influences solubility and reactivity.
- Thiophene Ring : Contributes to electronic properties and interaction with biological targets.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiophene moiety allows for modulation of biological activity through:
- Hydrogen Bonding : The amino and ester groups facilitate interactions with target proteins.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in various biological pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in neuroblastoma models.
- Inhibition of Key Enzymes : It shows promise as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are significant in cancer biology.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on ALK Inhibition : A study demonstrated that the compound effectively binds to ALK, showing high specificity and potency, which is crucial for developing targeted cancer therapies .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | ALK | 34.8 | Potent inhibitor, effective in cellular models |
| This compound | BRD4 | TBD | Under investigation for dual inhibition |
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Synthesis of Derivatives : The compound serves as an intermediate in synthesizing more complex thiophene derivatives with enhanced biological activities.
Q & A
Q. What are the most efficient synthetic routes for Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic transformations. A plausible route includes:
Friedel-Crafts acylation of 3-methylthiophene to introduce a carbonyl group.
Nucleophilic substitution to incorporate the amino group.
Esterification with methyl alcohol under acidic catalysis.
Critical parameters include temperature control (e.g., 0–5°C for acylation to avoid side reactions) and solvent selection (e.g., dichloromethane for solubility). Evidence from analogous thiophene-based γ-keto ester syntheses suggests yields can be optimized by using anhydrous conditions and stoichiometric ratios of reagents .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral data should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (thiophene protons) and δ 3.6–3.8 ppm (methoxy group).
- ¹³C NMR : Confirm the ester carbonyl (~170 ppm) and thiophene carbons (~125–140 ppm).
- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95%).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 254.1 (calculated).
Crystallographic validation via SHELX software may resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro assays :
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values).
- Enzyme Inhibition : Test against acetylcholinesterase (relevant to Alzheimer’s research) using Ellman’s method.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds.
Structural analogs with amino and thiophene moieties have shown activity in these assays, suggesting a scaffold for further optimization .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for refinement:
- Apply the TWIN and BASF commands to model twinning.
- For disordered regions, split occupancy refinement and constraints (e.g., SIMU/ISOR) improve stability.
Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding and packing interactions. Case studies on similar esters demonstrate that high-resolution data (≤1.0 Å) reduces ambiguity .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene and amino substituents?
- Methodological Answer :
- Positional Isomerism : Synthesize analogs with amino groups at the 2- or 3-position of the butanoate chain and compare bioactivity.
- Substituent Modulation : Replace 3-methylthiophene with 2-furan or 4-chlorophenyl to assess electronic effects.
- Data Correlation : Use multivariate regression to link logP values (from HPLC) with IC₅₀ data. Evidence from phenylbutanoate derivatives highlights meta-substitutions as critical for activity .
Q. How can computational methods predict metabolic stability or toxicity of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, half-life, and hepatotoxicity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Studies on trifluoromethyl analogs emphasize the role of electron-withdrawing groups in metabolic resistance .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and clearance rates (e.g., using LC-MS/MS).
- Metabolite Identification : Incubate with liver microsomes and profile via UPLC-QTOF.
- Dose-Response Reassessment : Adjust dosing regimens to account for bioavailability differences. Analogous compounds with poor in vivo efficacy often require prodrug strategies .
Q. What experimental design principles apply to scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation.
- Process Optimization : Employ flow chemistry for better temperature control and mixing.
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Large-scale protocols for fluorinated butanoates recommend maintaining <5% solvent impurities to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
